DL-Arabinose

Vue d'ensemble

Description

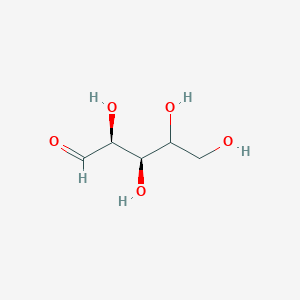

DL-Arabinose is a pentose sugar, which means it contains five carbon atoms. It is a diastereomeric mixture of D-Arabinose and L-Arabinose. This compound is naturally occurring and can be found in various plant materials. It is commonly used in the food industry as a low-calorie sweetener and in the pharmaceutical industry as an excipient or cocrystallization agent .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: DL-Arabinose can be synthesized through the hydrolysis of arabinan, a polysaccharide found in plant cell walls. The hydrolysis process typically involves the use of acids or enzymes to break down arabinan into its monosaccharide components, including this compound .

Industrial Production Methods: Industrial production of this compound often involves the extraction from plant materials such as corn fiber or beet pulp. The extracted arabinan is then hydrolyzed using acid or enzymatic methods to produce this compound. The resulting product is purified through crystallization or chromatography techniques .

Analyse Des Réactions Chimiques

Types of Reactions: DL-Arabinose undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized to arabinonic acid using oxidizing agents such as nitric acid or bromine water.

Reduction: It can be reduced to arabinitol using reducing agents like sodium borohydride.

Substitution: this compound can participate in substitution reactions to form glycosides when reacted with alcohols in the presence of acid catalysts.

Major Products:

Oxidation: Arabinonic acid

Reduction: Arabinitol

Substitution: Arabinose glycosides

Applications De Recherche Scientifique

Food Industry

Sugar Substitute

DL-Arabinose is primarily used as a low-calorie sugar substitute in food products. Its ability to inhibit glucose absorption makes it suitable for diabetic-friendly formulations. Studies show that incorporating this compound can significantly reduce glycemic responses in consumers, thereby aiding in blood sugar management .

Table 1: Glycemic Response Comparison

| Substance | Glycemic Index | Insulin Response |

|---|---|---|

| Control | 100 | High |

| This compound | Low | Reduced |

Pharmaceuticals

Prebiotic Effects

this compound acts as a prebiotic, promoting the growth of beneficial gut bacteria. This property is crucial for maintaining digestive health and enhancing overall wellness. Research indicates that its consumption can lead to improved gut microbiota profiles, which are associated with various health benefits .

Case Study: Gut Health Improvement

A clinical study demonstrated that participants consuming this compound showed a significant increase in beneficial bacteria such as Bifidobacteria and Lactobacilli compared to those on standard diets .

Biotechnology

Fermentation Processes

In biotechnology, this compound serves as a substrate for fermentation processes. It is utilized in the production of biochemicals and biofuels, contributing to sustainable energy solutions. Research has highlighted its role in enhancing the efficiency of microbial fermentation pathways .

Table 2: Fermentation Efficiency with this compound

| Microorganism | Yield (g/L) | Time (h) |

|---|---|---|

| E. coli | 12 | 24 |

| S. cerevisiae | 15 | 36 |

Research Applications

Metabolic Studies

this compound is employed in research focused on carbohydrate metabolism and cellular processes. Its unique metabolic pathways provide insights into how sugars influence various biological functions and disease mechanisms .

Case Study: Virulence Regulation in EHEC

Recent research revealed that L-arabinose enhances the expression of virulence factors in Enterohemorrhagic Escherichia coli (EHEC). This study utilized RNA sequencing to identify significant changes in gene expression related to metabolism and virulence regulation when cultured with L-arabinose .

Cosmetics

Moisturizing Properties

In the cosmetics industry, this compound is incorporated into skincare formulations due to its moisturizing properties. It serves as a natural alternative to synthetic ingredients, enhancing product efficacy while being gentle on the skin .

Mécanisme D'action

DL-Arabinose exerts its effects primarily through its interaction with enzymes involved in carbohydrate metabolism. For example, in the presence of the enzyme arabinose isomerase, this compound can be converted to L-ribulose, which then enters various metabolic pathways. Additionally, this compound can inhibit the activity of sucrase, an enzyme that breaks down sucrose into glucose and fructose, thereby reducing the glycemic response .

Comparaison Avec Des Composés Similaires

D-Xylose: Another pentose sugar with similar sweetness properties.

L-Arabinose: The enantiomer of D-Arabinose, often found together as DL-Arabinose.

D-Mannose: A hexose sugar with different metabolic pathways but similar applications in the food and pharmaceutical industries

Uniqueness: this compound is unique due to its ability to form stable racemic compounds and its rapid transformation from its constituent enantiomers in solution. This property makes it particularly useful in crystallization studies and as a chiral building block in organic synthesis .

Activité Biologique

DL-Arabinose, a pentose sugar, has garnered attention in recent years due to its diverse biological activities and potential applications in various fields, including medicine and nutrition. This article explores the biological activity of this compound, focusing on its metabolic roles, effects on microbial growth, and implications for human health.

This compound is a racemic mixture of D-arabinose and L-arabinose, both of which are naturally occurring sugars. The molecular formula for this compound is . It crystallizes as a stable compound with distinct crystallographic properties that differ from its enantiomers. For instance, the melting point (Tm) of this compound is approximately 162.36 °C, which is higher than that of its individual enantiomers (L-arabinose: 158.75 °C; D-arabinose: 159.97 °C) .

Role in Microbial Growth

Research indicates that L-arabinose plays a significant role in regulating the growth of various bacterial strains. For example, a study involving Bacillus subtilis demonstrated that the deletion of the msmX gene, which encodes an arabinose transporter, resulted in decreased growth and sporulation efficiency by 53.71% and 86.46%, respectively . Conversely, when L-arabinose was used as a carbon source, the bacterial concentration significantly increased compared to D-glucose, highlighting its effectiveness in promoting microbial growth .

| Carbon Source | Bacterial Concentration (CFU/mL) |

|---|---|

| D-Glucose | 2.55 × 10^7 |

| L-Arabinose | 5.20 × 10^7 |

| D-Ribose | 3.90 × 10^7 |

| D-Xylose | 3.10 × 10^7 |

This data underscores the importance of L-arabinose as a superior carbon source for specific bacterial strains.

Virulence Regulation in Pathogens

This compound metabolism has been linked to virulence factor regulation in pathogens such as enterohaemorrhagic Escherichia coli. Research shows that L-arabinose enhances the expression of genes associated with the type III secretion system (T3SS), crucial for bacterial pathogenicity . The presence of L-arabinose upregulated virulence genes without promoting pathogen growth directly, suggesting a complex interplay between nutrient utilization and virulence regulation .

Glycemic Control

This compound has been studied for its potential to lower glycemic and insulinemic responses when consumed with carbohydrate-rich meals. A clinical study demonstrated that participants consuming meals supplemented with 5 g of L-arabinose experienced lower peak glucose levels compared to control meals without arabinose:

| Condition | Peak Glucose (mmol/L) | p-Value |

|---|---|---|

| Without L-Arabinose | 7.4 | - |

| With 5 g L-Arabinose | 6.3 | <0.001 |

This finding suggests that L-arabinose may be beneficial for managing blood sugar levels, making it a candidate for functional food applications .

Case Studies

- Microbial Growth Enhancement : A study on strain NCD-2 showed that utilizing L-arabinose significantly enhanced growth and sporulation compared to other sugars like D-glucose and D-xylose . This research utilized Phenotype MicroArray technology to assess metabolic activity.

- Glycemic Response : In another study assessing glycemic control, participants who ingested L-arabinose with carbohydrate meals showed statistically significant reductions in glucose peaks and overall insulin response . This highlights the potential use of this compound as a dietary supplement for diabetes management.

Propriétés

IUPAC Name |

2,3,4,5-tetrahydroxypentanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYMYPHUHKUWMLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101333192 | |

| Record name | dl-Xylose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101333192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellowish-white solid; [Merck Index] Light brown powder; [MSDSonline] | |

| Record name | Pectin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6545 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

DISSOLVES IN 20 PARTS OF WATER, Insol in alcohol or dil alcohol, org solvents, Almost completely soluble in 20 parts water; dissolves more readily in water, if first moistened with alcohol, glycerol or sugar syrup, or if first mixed with 3 or more pars of sucrose | |

| Record name | PECTIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1917 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

IN WIDE VARIETY OF TRIALS (SWINE, CHICKENS, RABBITS, RATS & MAN) ORAL PECTIN HAD EITHER NO EFFECT OR INCR PLASMA CHOLESTEROL IN ABSENCE OF DIETARY CHOLESTEROL, BUT EFFECTIVELY LOWERED PLASMA CHOLESTEROL...IN PRESENCE OF EXOGENOUS CHOLESTEROL BY DECR CHOLESTROL ABSORPTION FROM INTESTINAL TRACT. | |

| Record name | PECTIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1917 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Coarse or fine powder, yellowish white | |

CAS No. |

58-86-6, 1114-34-7, 609-06-3, 5328-37-0, 147-81-9, 1949-78-6, 9000-69-5, 25990-60-7, 41247-05-6, 20235-19-2 | |

| Record name | xylose | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122762 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | D-Lyxose | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=224430 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | L-xylose | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26213 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | L-arabinose | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1941 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Arabinose | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Lyxose | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pectin | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | dl-Xylose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101333192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Arabinose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.182 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Pectin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.581 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DL-xylose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.235 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | L-lyxose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.149 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DL-arabinose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.639 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Xylose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.072 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PECTIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1917 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.